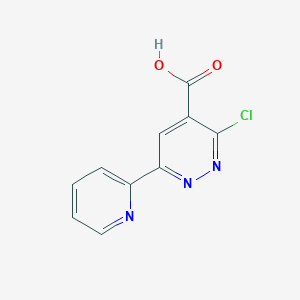

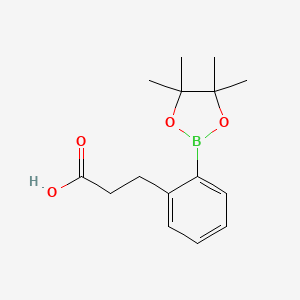

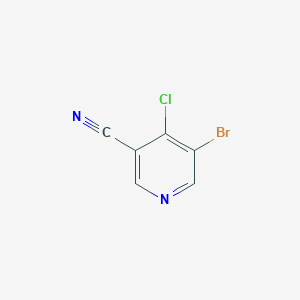

![molecular formula C7H6ClN3O B1490759 (4-クロロ-7H-ピロロ[2,3-d]ピリミジン-5-イル)メタノール CAS No. 1207543-24-5](/img/structure/B1490759.png)

(4-クロロ-7H-ピロロ[2,3-d]ピリミジン-5-イル)メタノール

概要

説明

“(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol” is a key intermediate in the synthesis of many Janus kinase (JAK) inhibitors . JAK inhibitors are compounds that inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is involved in cell division and death and in tumor formation processes .

Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block . Another method of manufacturing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine involves preparing ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane .Molecular Structure Analysis

The molecular structure of “(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol” can be analyzed using ATR-FTIR and NMR spectroscopy . The ATR-FTIR spectrum shows peaks corresponding to =C–H stretch, C=O stretch, C=C stretch, C–H band, C–N stretch, and C–Cl stretch . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving “(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol” can be analyzed based on the substitution reactions at different positions of the phenyl ring . The reactivity of the compound can be influenced by the nature and position of the substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol” can be determined using various techniques . The melting point of the compound is 183-184°C . It is soluble in DMSO, ethyl acetate, and methanol .科学的研究の応用

ジャヌスキナーゼ(JAK)阻害剤の合成

この化合物は、JAK阻害剤の合成における重要なビルディングブロックとして役立ちます 。これらの阻害剤は、癌や関節リウマチ、乾癬などの炎症性疾患を含むさまざまな疾患の治療に不可欠です。ピロロ[2,3-d]ピリミジンコアは、いくつかのJAK阻害剤に共通しており、この化合物は医薬品研究において特に価値があります。

抗癌剤

(4-クロロ-7H-ピロロ[2,3-d]ピリミジン-5-イル)メタノールのユニークな構造により、強力な抗癌剤の開発が可能になります 。これは、癌治療において重要なキナーゼターゲットである3-ホスホイノシチド依存性キナーゼ1(PDK1)を阻害するアナログを作成するために使用されてきました。

炎症性皮膚疾患の治療

医薬品化学では、この化合物は、アトピー性皮膚炎などの炎症性皮膚疾患の治療に有望であることが示されています 。創薬における足場としての役割は、皮膚科学における革新的な治療法を開発するために重要です。

医薬品研究と材料科学

(4-クロロ-7H-ピロロ[2,3-d]ピリミジン-5-イル)メタノールは、その電子特性と既存の材料との互換性のために、材料科学と有機エレクトロニクスで注目を集めています 。これは、有機半導体や触媒用リガンドなどの新しい材料の開発に使用されることが検討されています。

有機合成

この化合物は、有機合成において汎用性の高い中間体であり、さまざまな医薬品化合物、特にキナーゼ阻害剤の作成に使用されています 。さまざまな治療薬の合成における役割は、有機化学におけるその重要性を強調しています。

創薬

足場として、(4-クロロ-7H-ピロロ[2,3-d]ピリミジン-5-イル)メタノールは創薬において不可欠であり、特にCP690550やCGP76030などの医薬品中間体の合成に重要です 。市販の薬の開発におけるその有用性は、医薬品化学におけるその価値を強調しています。

作用機序

Target of Action

The primary targets of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol are the Janus kinase (JAK) family of enzymes . These enzymes play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .

Mode of Action

(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol acts as an inhibitor of the JAK enzymes . By inhibiting these enzymes, it interferes with the JAK-STAT signaling pathway . This interference disrupts the chemical signal transfer from the outside into the cell nucleus, resulting in the alteration of gene activation through a transcription process .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway . Disruption of this pathway can lead to a variety of diseases affecting the immune system . Therefore, the compound’s action on this pathway has therapeutic applications in the treatment of cancer and inflammatory diseases .

Result of Action

The result of the compound’s action is the inhibition of the JAK-STAT signaling pathway . This inhibition can lead to the alteration of gene activation, which can have significant molecular and cellular effects . These effects can be beneficial in the treatment of various diseases, particularly those affecting the immune system .

Safety and Hazards

将来の方向性

The future directions for the research and development of “(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol” are likely to be influenced by its potential applications in the synthesis of JAK inhibitors . These inhibitors have therapeutic applications in the treatment of cancer and inflammatory diseases .

生化学分析

Biochemical Properties

(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol plays a crucial role in biochemical reactions, particularly in the inhibition of Janus kinase (JAK) enzymes. These enzymes are part of the JAK-STAT signaling pathway, which is involved in cell division, death, and tumor formation processes . By inhibiting JAK enzymes, (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol interferes with the signal transduction process, leading to the modulation of gene expression and cellular responses. This compound also interacts with other proteins and biomolecules involved in inflammatory and immune responses, making it a potential therapeutic agent for conditions such as rheumatoid arthritis and psoriasis .

Cellular Effects

The effects of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly the JAK-STAT pathway. This modulation leads to changes in gene expression and cellular metabolism, affecting processes such as cell proliferation, apoptosis, and immune responses . In cancer cells, for instance, the inhibition of JAK enzymes by this compound can result in reduced tumor growth and increased cell death, highlighting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol exerts its effects through specific binding interactions with JAK enzymes. By binding to the active site of these enzymes, it inhibits their kinase activity, preventing the phosphorylation and activation of STAT proteins. This inhibition disrupts the downstream signaling cascade, leading to altered gene expression and cellular responses . Additionally, this compound may also interact with other biomolecules, contributing to its broad spectrum of biological activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol can vary over time. Studies have shown that this compound is relatively stable under specific conditions, maintaining its activity over extended periods . Its degradation and long-term effects on cellular function can depend on factors such as concentration, exposure time, and the presence of other interacting molecules. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of JAK enzymes and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol in animal models are dose-dependent. At lower doses, it effectively inhibits JAK enzymes and modulates immune responses without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity and immunosuppression . These threshold effects highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing potential side effects .

Metabolic Pathways

(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol is involved in various metabolic pathways, particularly those related to its biotransformation and elimination. Enzymes such as cytochrome P450s may play a role in its metabolism, leading to the formation of metabolites that can be further processed or excreted . The interactions of this compound with metabolic enzymes and cofactors can influence its pharmacokinetics and overall biological activity .

Transport and Distribution

Within cells and tissues, (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization . The compound’s distribution can also be influenced by its solubility and affinity for different cellular compartments, affecting its accumulation and activity in target tissues .

Subcellular Localization

The subcellular localization of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol can impact its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can determine its interactions with target enzymes and biomolecules, influencing its overall biological effects .

特性

IUPAC Name |

(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O/c8-6-5-4(2-12)1-9-7(5)11-3-10-6/h1,3,12H,2H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQNLJYPOMSGCMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)N=CN=C2Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858649 | |

| Record name | (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1207543-24-5 | |

| Record name | (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

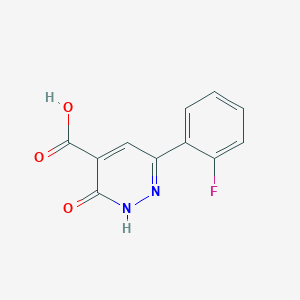

![Oxazolo[5,4-c]pyridin-2(1H)-one](/img/structure/B1490684.png)

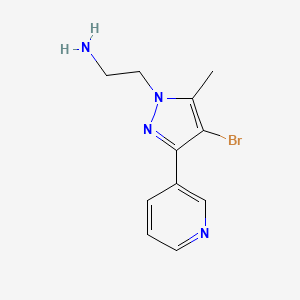

![4-[(3-Chloro-5-fluorophenyl)oxy]aniline](/img/structure/B1490689.png)

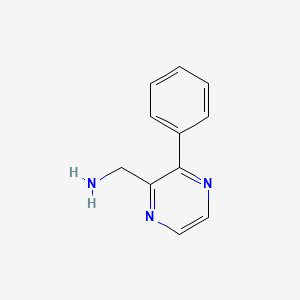

![1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1490692.png)